3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide is a heterocyclic compound characterized by its unique indazole ring structure. This compound has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. It is recognized for its ability to interact with biological targets, which may lead to therapeutic benefits.
3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide belongs to the class of indazole derivatives. Indazoles are known for their diverse biological activities and are often explored for their roles in drug discovery.
The synthesis of 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide typically involves several key steps:
The synthesis can be optimized using continuous flow reactors that enhance yield and purity. Advanced purification techniques ensure that the final product meets the required specifications for research applications .
The molecular structure of 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide features an indazole core with a carboximidamide functional group. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Key structural data includes:
3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can participate in various chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions vary based on the specific conditions and reagents used.
The mechanism of action for 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide primarily involves its interaction with histone lysine methyltransferase EZH2. By inhibiting EZH2's function, this compound affects histone methylation processes that play a crucial role in gene expression regulation.
Research indicates that inhibition of EZH2 can lead to significant changes in gene expression profiles associated with cancer cell behavior . This interaction suggests potential therapeutic applications in oncology.
The compound exhibits several notable physical properties:
Chemically, it is classified as an amide and exhibits reactivity typical of compounds containing carbonyl and amine functional groups. Its interactions with biological molecules make it a subject of interest in medicinal chemistry.
3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide has several applications in scientific research:
The efficient construction of the saturated hexahydroindazole core presents significant synthetic challenges due to potential regiochemical outcomes and the need for precise ring fusion. Among the most reliable approaches is the Cadogan cyclization of ortho-nitroaryl enones or enals under reducing conditions (e.g., triethyl phosphite). This method preferentially yields the 1H-tautomer of the hexahydroindazolone, which is thermodynamically favored by ~2.3–4.1 kcal/mol over the 2H-form, as confirmed by computational (MP2/6-31G*) and spectroscopic studies [9] [10]. The energy difference arises from the benzenoid stability of the 1H-tautomer versus the quinonoid character of the 2H-form, effectively directing regioselectivity [10].
An alternative route employs hydrazonoyl chloride cyclization with cyclohexane-fused β-dicarbonyl equivalents. Key work demonstrates that cyclohexene-condensed 2-thioxopyrimidin-4-ones react regioselectively with hydrazonoyl chlorides (e.g., 3a–h) in dioxane/triethylamine under reflux. This reaction proceeds exclusively via S-alkylation followed by Smiles rearrangement, forming angular hexahydro[1,2,4]triazolo[4,3-a]quinazolin-9-ones rather than linear isomers [4]. The regioselectivity is electronically controlled, as conjugation between the C=N and C=O bonds in the pyrimidinone favors tautomer i, directing the reaction through Path A (angular product) rather than Path B (linear product). This preference was unequivocally confirmed through X-ray crystallography (e.g., compound 5a) and NMR analysis, where the carbonyl carbon in angular isomers resonates at 170–176 ppm versus 160–165 ppm in linear analogues [4].
Table 1: Regioselective Cyclization Methods for Hexahydroindazole Core Formation
Method | Key Reagents/Conditions | Regiochemical Outcome | Mechanistic Driver | Yield Range |
---|---|---|---|---|
Cadogan Cyclization | o-Nitroaryl enones, P(OEt)₃, Δ | 1H-Indazole tautomer | Thermodynamic stability (ΔG ≈ 3–4 kcal/mol) | 45–82% |
Hydrazonoyl Chloride Cyclization | 2-Thioxopyrimidin-4-ones, R-NH-N=Cl-R', Et₃N, dioxane, reflux | Angular triazoloquinazoline | Smiles rearrangement via S-alkylation | 60–85% |
Reductive Cyclization | o-Nitroaryl hydrazines, Zn/AcOH | 3-Substituted 1H-indazolones | Kinetic control under mild acid | 50–75% |
The nucleophilic carboximidamide group (–C(=NH)NH₂) in 3-oxo-hexahydroindazole derivatives necessitates strategic protection during synthetic elaboration to prevent side reactions. Acid-labile groups like tert-butoxycarbonyl (Boc) and base-sensitive groups like 9-fluorenylmethoxycarbonyl (Fmoc) are employed depending on subsequent reaction conditions [7]. Boc protection, using di-tert-butyl dicarbonate in THF, proceeds quantitatively at 0–25°C but requires acidic deprotection (e.g., TFA/DCM). Conversely, Fmoc protection (using Fmoc-Cl/pyridine) offers orthogonal deprotection with piperidine but may exhibit slower kinetics due to steric bulk. Kinetic studies reveal pseudo-first-order behavior for carboximidamide acylation, with rate constants (k) decreasing with increasing steric demand of the protecting group reagent (e.g., kBoc > kFmoc) [7].
Functionalization often targets the imino nitrogen or terminal amino group. Acylation with anhydrides or acid chlorides in pyridine yields mono-acylated products, while exhaustive acylation requires forcing conditions. Reductive alkylation via Schiff base formation (e.g., with aldehydes) followed by NaBH₃CN reduction provides N-alkylated derivatives. Crucially, the carboximidamide’s basicity (pKa ~11–12) necessitates careful pH control during aqueous workups to prevent hydrolysis to the corresponding carboxylic acid [7]. Microwave-assisted synthesis significantly accelerates reactions like amidine formation between hexahydroindazole nitriles and ammonia/ammonium salts, reducing reaction times from hours to minutes while maintaining yields >85% [5].
Stereocontrol in fused hexahydroindazole systems arises from chiral pool incorporation, asymmetric catalysis, and diastereoselective cyclizations. The relative configuration of substituents on the saturated rings profoundly influences biological activity, as demonstrated in antiproliferative studies of hexahydrotriazoloquinazolinones [4]. For instance, the cis arrangement of a p-nitrophenyl substituent in compound 4c correlated with superior growth inhibition across multiple cancer cell lines (30–50% at 30 μM) compared to its trans counterpart 5h or other analogues [4].
Diastereoselectivity in cyclohexane-fused indazoles is achieved via:
Table 2: Stereochemical Influence on Biological Activity in Hexahydroindazole Derivatives
Compound | Ring Fusion Configuration | Substituent | Antiproliferative Activity (Growth Inhibition at 30 μM) | Key Structural Insight |
---|---|---|---|---|
4c | cis | p-NO₂-C₆H₄ | 30–50% across tested cell lines | Planar aryl group enhances target binding |
5h | trans | 3-Cl-C₆H₄ | >30% in 3 cell lines | Steric clash reduces potency vs. cis isomer |
4d, 4g | cis | Varied | <20% in single cell line | Electron-withdrawing groups detrimental |
Concluding RemarksThe synthesis of 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide derivatives relies on sophisticated regioselective cyclizations (Cadogan, hydrazonoyl chloride), strategic carboximidamide protection (Boc, Fmoc), and precise stereochemical control (chiral pool, asymmetric catalysis). These methodologies enable the targeted exploration of this pharmaceutically relevant scaffold, with stereochemistry and regiochemistry proving critical for functional properties. Continued optimization, particularly in catalytic enantioselective routes, will further empower the development of novel indazole-based therapeutics.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0